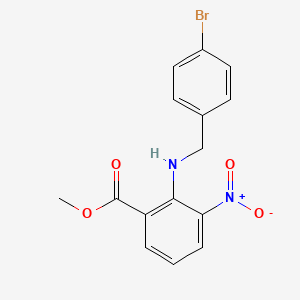

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

Description

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate (CAS: 139481-28-0) is a nitroaromatic ester derivative widely used as a key intermediate in synthesizing nonpeptide angiotensin II receptor antagonists, such as candesartan, a critical antihypertensive drug . Its structure features a 4-bromobenzyl group attached to an amino-substituted benzoate ring with a nitro group at the 3-position. The bromine atom enhances reactivity in cross-coupling reactions, while the nitro group stabilizes intermediates during synthesis .

Properties

Molecular Formula |

C15H13BrN2O4 |

|---|---|

Molecular Weight |

365.18 g/mol |

IUPAC Name |

methyl 2-[(4-bromophenyl)methylamino]-3-nitrobenzoate |

InChI |

InChI=1S/C15H13BrN2O4/c1-22-15(19)12-3-2-4-13(18(20)21)14(12)17-9-10-5-7-11(16)8-6-10/h2-8,17H,9H2,1H3 |

InChI Key |

VPKDYWZQMUPWQM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

This route begins with methyl 2-chloro-3-nitrobenzoate or methyl 2-bromo-3-nitrobenzoate, where the halogen at position 2 serves as a leaving group. The nitro group at position 3 activates the ring, enabling SNAr with 4-bromobenzylamine.

Synthetic Steps :

-

Nitration and Esterification :

-

Amination :

Example Conditions :

Advantages and Limitations

-

Advantages : High regioselectivity due to nitro group activation; minimal byproducts.

-

Limitations : Requires anhydrous conditions; halogenated precursors are moisture-sensitive.

Method 2: Alkylation of Pre-formed Amines

Protective Group Strategies

To prevent over-alkylation, the primary amine in methyl 2-amino-3-nitrobenzoate is often protected before reaction with 4-bromobenzyl bromide.

Synthetic Steps :

-

Protection :

-

The amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in THF.

-

-

Alkylation :

-

The protected amine reacts with 4-bromobenzyl bromide in the presence of a base (e.g., K2CO3) in acetonitrile at 50°C.

-

-

Deprotection :

-

The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the final product.

-

Example Conditions :

| Parameter | Value | Source |

|---|---|---|

| Protecting Agent | Boc₂O | |

| Alkylation Solvent | Acetonitrile | |

| Deprotection Agent | TFA | |

| Overall Yield | 62–70% |

Challenges

-

Over-alkylation : Requires precise stoichiometry to favor mono-alkylation.

-

Side Reactions : Competing ester hydrolysis under basic conditions.

Method 3: Bromomethyl Intermediate Coupling

Synthesis via 4-Bromomethyl-3-nitrobenzoic Acid

This method utilizes 4-bromomethyl-3-nitrobenzoic acid as a key intermediate, which is esterified and subsequently coupled with 4-bromobenzylamine.

Synthetic Steps :

-

Esterification :

-

Amination :

Example Conditions :

Industrial Scalability

-

Strengths : High yields; intermediates are commercially available.

-

Weaknesses : Requires handling of corrosive acids during esterification.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Key Limitations |

|---|---|---|---|

| SNAr | 68–75 | Regioselective; minimal purification | Moisture-sensitive precursors |

| Alkylation | 62–70 | Compatible with protective groups | Risk of over-alkylation |

| Bromomethyl Coupling | 70–78 | High yields; scalable | Corrosive reagents required |

Reaction Optimization and Key Parameters

Solvent and Temperature Effects

Catalytic Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR : Aromatic protons appear as distinct multiplets at δ 7.8–8.2 ppm; the methyl ester resonates as a singlet at δ 3.9 ppm.

-

IR Spectroscopy : N-H stretch at ~3350 cm⁻¹; nitro group absorption at ~1520 cm⁻¹.

Industrial and Scalable Approaches

The patent literature emphasizes scalable processes, such as:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromobenzyl group can undergo substitution reactions with nucleophiles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of substituted benzyl derivatives.

Substitution: Formation of various substituted nitrobenzoates.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate exhibit significant anticancer properties. The compound's ability to inhibit specific kinases involved in tumor growth has been explored extensively.

- Case Study : A study focusing on dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) showed that compounds with structural similarities to this compound can effectively target these pathways, which are crucial in neuroblastoma treatment .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of this compound can reduce inflammation markers in vitro.

- Case Study : In a controlled study, derivatives were tested on RAW264.7 macrophages to assess their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide secretion, demonstrating potential as anti-inflammatory agents .

Kinase Inhibition

The role of this compound as a kinase inhibitor has garnered attention due to its potential in targeting multiple kinases involved in cancer progression.

- Research Findings : The compound was found to have selective inhibition against certain kinases, which is crucial for developing targeted therapies with fewer side effects compared to traditional chemotherapeutics .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, while the bromobenzyl group influences its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-((tert-Butoxycarbonyl)amino)-3-nitrobenzoate (CAS 57113-90-3)

- Key Differences : Replaces the 4-bromobenzyl group with a tert-butoxycarbonyl (BOC) protecting group.

- Properties : The BOC group improves stability during synthetic steps, reducing undesired side reactions. However, the absence of bromine limits its utility in palladium-catalyzed cross-couplings.

- Applications : Used in alkylation reactions to produce intermediates for antihypertensive drugs like azilsartan .

- Similarity Score : 0.77 .

Methyl 4-Amino-3-nitrobenzoate (CAS 3987-92-6)

- Key Differences: Amino and nitro groups are positioned at the 4- and 3-positions, respectively, altering electronic and steric properties.

- Properties: The para-amino group increases solubility in polar solvents compared to the ortho-substituted bromobenzyl derivative.

- Applications: Potential intermediate in dyes or pharmaceuticals but lacks the bromine necessary for Suzuki-Miyaura couplings .

- Similarity Score : 0.90 .

Methyl 2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS 886366-46-7)

- Key Differences: Propanoate backbone instead of benzoate; combines 4-bromobenzyl and BOC groups.

- Properties: Increased flexibility due to the propanoate chain may enhance binding in biological systems.

- Applications: Amino acid derivative used in peptide-mimetic drug synthesis .

Physicochemical Properties

Biological Activity

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a bromobenzyl moiety, a nitro group, and an ester functional group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Pathogens : Compounds with structural similarities have been shown to act as inhibitors against a range of pathogens including bacteria (both gram-positive and gram-negative), viruses, and protozoa. They can interfere with ligand-receptor interactions and inhibit protein/protein interactions essential for pathogen survival .

- Kinase Inhibition : The compound may also exhibit activity against specific kinases involved in cancer progression. For instance, dual inhibitors targeting anaplastic lymphoma kinase (ALK) have been explored for their potential in treating neuroblastoma, suggesting that similar compounds could be developed for therapeutic applications .

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory pathways by blocking cytokine interactions and enzyme activities, which could make them useful in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- A study on related nitrobenzoate derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

- Another research effort focused on the anti-inflammatory properties of similar compounds, revealing their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.